![molecular formula C9H12N2O B1352538 3-Anilinopropanamide CAS No. 21017-47-0](/img/structure/B1352538.png)
3-Anilinopropanamide
Overview
Description
3-Anilinopropanamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.204 . It is used for proteomics research .
Synthesis Analysis
Substituted 3-anilinopropanamides were converted to N-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine in up to 41% yield . Unprotected aniline nitrogen had been observed to inhibit facile cyclization. An attempt was therefore made to protect the N by acetylation prior to cyclization .Molecular Structure Analysis
The molecular structure of 3-Anilinopropanamide is represented by the formula C9H12N2O .Chemical Reactions Analysis
In the synthesis process, substituted 3-anilinopropanamides were converted to N-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine . Unprotected aniline nitrogen had been observed to inhibit facile cyclization .Physical And Chemical Properties Analysis
3-Anilinopropanamide is a powder that should be stored at room temperature . Its melting point is 55-56°C .Scientific Research Applications
Synthesis of N-Benzyl Derivatives
One known application involves the synthesis of N-benzyl derivatives from substituted 3-anilinopropanamides via an uncatalyzed amine exchange reaction with benzylamine . This process has been observed to yield up to 41% and is significant for further chemical synthesis and research.
Cyclization to Tetrahydroquinoline Derivatives
Another application is the cyclization of N-benzyl-3-anilinopropanamides to form 4-hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline derivatives . This reaction is notable for its potential use in creating compounds with medicinal properties.
Potential for Nanomedicine
While not directly linked to 3-Anilinopropanamide, research in nanomedicine spans a multitude of areas, including drug delivery, vaccine development, antibacterial agents, diagnosis and imaging tools . It’s possible that 3-Anilinopropanamide could play a role in the development of nanomedicine applications due to its chemical properties.
Gold Nanorod Synthesis
There is also research on using related compounds such as 3-aminophenol for the synthesis of gold nanorods (AuNRs), which have applications in medical imaging and treatment . Although this does not directly involve 3-Anilinopropanamide, it suggests potential avenues for its use in similar nanotechnology applications.
Mechanism of Action
Target of Action
It’s known that 3-anilinopropanamide can be converted to n-benzyl derivatives . These derivatives have been observed to inhibit facile cyclization , which could suggest a potential interaction with enzymes or proteins involved in these processes.
Mode of Action
It’s known that substituted 3-anilinopropanamides can be converted to n-benzyl derivatives via an uncatalyzed amine exchange reaction with benzylamine . This conversion process might result in changes in the biochemical environment, potentially affecting the function of certain proteins or enzymes.
Biochemical Pathways
The conversion of 3-anilinopropanamides to n-benzyl derivatives suggests that it may be involved in amine exchange reactions . These reactions are part of broader biochemical pathways related to nitrogen metabolism.
Result of Action
The conversion of 3-anilinopropanamides to n-benzyl derivatives could potentially affect cellular processes involving amine exchange reactions .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the conversion of 3-anilinopropanamides to n-benzyl derivatives .
properties
IUPAC Name |
3-anilinopropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-9(12)6-7-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXCBLMAWSXTKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429267 | |
Record name | 3-anilinopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21017-47-0 | |
Record name | 3-(Phenylamino)propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21017-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-anilinopropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Anilinopropanamides be modified to incorporate a benzyl group on the amide nitrogen, and if so, what synthetic strategy can be employed?
A2: Yes, 3-Anilinopropanamides can be converted to their N-benzyl derivatives. This is achieved through an uncatalyzed amine exchange reaction using benzylamine as the reagent []. This method has been shown to be successful, albeit with moderate yields (up to 41%), highlighting the potential for further optimization of this synthetic approach [].
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